Nexinhib20

概要

説明

ネキシニブ20は、好中球のエキソサイトーシスを特異的に阻害するように設計された低分子阻害剤です。これは、小型GTPase Rab27aとそのエフェクターであるJFC1(シナプトタグミン様タンパク質1)との相互作用を標的としています。 この化合物は、好中球媒介の炎症反応を減らす上で顕著な可能性を示しており、心筋虚血再灌流障害やその他の炎症性疾患などの治療応用のための有望な候補となっています .

準備方法

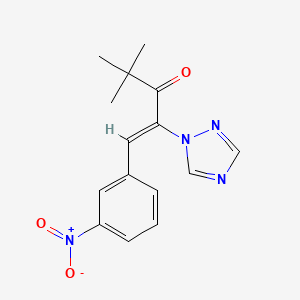

合成経路と反応条件: ネキシニブ20は、化学的には4,4-ジメチル-1-(3-ニトロフェニル)-2-(1H-1,2,4-トリアゾール-1-イル)-1-ペンテン-3-オンとして知られており、複数段階のプロセスによって合成されます。合成には、次の主要なステップが含まれます。

トリアゾール環の形成: このステップでは、適切な前駆体を制御された条件下で反応させてトリアゾール環を形成します。

ニトロフェニル基の付加: ニトロフェニル基は、置換反応によって導入されます。

ペンテンオン構造の形成: 最終ステップには、一連の縮合反応によるペンテンオン構造の形成が含まれます

工業生産方法: ネキシニブ20の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、反応条件の精密制御のための自動システム、および高純度と高収率を保証するための高速液体クロマトグラフィーなどの精製技術の使用が含まれます .

化学反応の分析

反応の種類: ネキシニブ20は、ニトロフェニル基やトリアゾール基などの反応性官能基の存在により、主に置換反応を起こします。また、特定の条件下では還元反応にも参加することができます。

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化化合物と塩基が含まれます。条件は通常、中等度の温度とジメチルスルホキシドなどの溶媒を伴います。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロフェニル基の還元は、アニリン誘導体をもたらす可能性があります .

4. 科学研究の応用

ネキシニブ20は、科学研究において幅広い用途を持っています。

化学: 好中球のエキソサイトーシスのメカニズムとRab27a-JFC1相互作用の役割を研究するためのツール化合物として使用されます。

生物学: 好中球媒介の炎症と免疫反応に関与する細胞プロセスを理解するのに役立ちます。

医学: 炎症性疾患、心筋虚血再灌流障害、および自己免疫疾患の治療における潜在的な治療応用。

科学的研究の応用

Nexinhib20 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the mechanisms of neutrophil exocytosis and the role of Rab27a-JFC1 interaction.

Biology: Helps in understanding the cellular processes involved in neutrophil-mediated inflammation and immune responses.

Medicine: Potential therapeutic applications in treating inflammatory diseases, myocardial ischemia-reperfusion injury, and autoimmune disorders.

Industry: Used in the development of anti-inflammatory drugs and as a reference compound in high-throughput screening assays .

作用機序

ネキシニブ20は、Rab27aとJFC1の相互作用を阻害することによって効果を発揮します。この阻害は、好中球におけるアズロフィルクランルのエキソサイトーシスを阻止し、炎症性メディエーターの放出を減らします。この化合物は、細胞内カルシウムフラックスとβ2インテグリンの活性化に関与する小型GTPaseであるRac-1の活性化も抑制します。 この二重の作用機序により、ネキシニブ20は好中球の接着とエキソサイトーシスを強力に阻害します .

6. 類似の化合物との比較

ネキシニブ20は、好中球エキソサイトーシス阻害剤(ネキシニブ)として知られる化合物群の一部です。類似の化合物には、以下が含まれます。

ネキシニブ4: Rab27a-JFC1相互作用の別の阻害剤で、同様の抗炎症特性を持っています。

ネキシニブ5: 同じ経路を標的としていますが、効力と選択性のプロファイルが異なります。

独自性: ネキシニブ20は、好中球の接着とエキソサイトーシスの両方を標的とする二重の作用機序により、独自です。 これは、他の類似の化合物と比較して、炎症反応を減らす上でより効果的です .

類似化合物との比較

Nexinhib20 is part of a class of compounds known as neutrophil exocytosis inhibitors (Nexinhibs). Similar compounds include:

Nexinhib4: Another inhibitor of the Rab27a-JFC1 interaction with similar anti-inflammatory properties.

Nexinhib5: Targets the same pathway but with different potency and selectivity profiles.

Uniqueness: this compound is unique due to its dual mechanism of action, targeting both neutrophil adhesion and exocytosis. This makes it more effective in reducing inflammatory responses compared to other similar compounds .

生物活性

Nexinhib20 is a potent inhibitor of Rab27, a small GTPase that plays a crucial role in the exocytosis of azurophilic granules in neutrophils. This compound has been extensively studied for its biological activity, particularly in the context of inflammatory responses and neutrophil function. Below, we detail the mechanisms of action, experimental findings, and potential therapeutic applications of this compound.

This compound functions primarily by inhibiting the binding of Rab27a to its effector protein JFC1, with an IC50 value of approximately 330 nM . This inhibition leads to a reduction in neutrophil exocytosis without significantly affecting other innate immune responses such as phagocytosis. The compound selectively suppresses the production of superoxide anions and the upregulation of adhesion molecules like CD11b and CD66b .

Key Research Findings

- Inhibition of Neutrophil Exocytosis :

- Effects on Neutrophil Adhesion :

- In Vivo Anti-inflammatory Activity :

- Impact on Systemic Inflammation :

Data Table: Summary of Biological Activities

Case Study 1: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of this compound in a mouse model subjected to myocardial ischemia followed by reperfusion. Mice treated with this compound showed a significant reduction in both neutrophil infiltration and myocardial damage compared to controls, suggesting that targeting neutrophil exocytosis can mitigate tissue injury during ischemic events .

Case Study 2: Systemic Inflammation

In another study focusing on endotoxin-induced systemic inflammation, mice were administered this compound prior to exposure to endotoxins. The results indicated a marked decrease in systemic inflammatory markers and improved survival rates, underscoring the compound's potential utility in managing acute inflammatory responses .

特性

IUPAC Name |

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSOIYNNOFGGES-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。